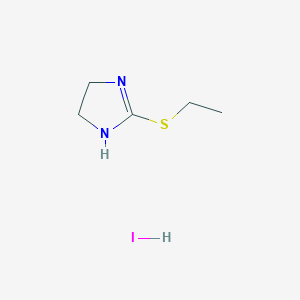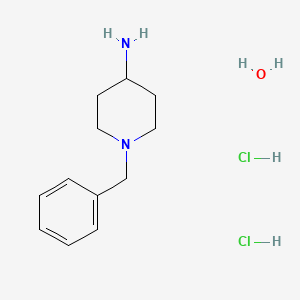
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate
Descripción general
Descripción
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a chemical compound with the linear formula C11H10F2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another study mentioned the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives .Aplicaciones Científicas De Investigación
Biosynthesis in Wine Production
Ethyl 4-oxobutyrate is involved in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry wine. When added to a simulated sherry under an actively growing film of S. fermentati, it yielded several compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).
Synthesis of Medical Compounds
A study on the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, demonstrates its role in pharmaceutical compound development (Hao Zhi-hui, 2007).
Anti-inflammatory and Antimicrobial Applications
Research indicates that a compound synthesized from ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities, highlighting its potential in therapeutic applications (Mohan, Sarojini, Narayana, & Priya, 2018).
Catalysis and Asymmetric Induction
The enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems showcases its role in asymmetric catalysis (Starodubtseva et al., 2004).
Optimization of Bioreduction Processes
Designing the optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast demonstrates its application in biotechnological processes (Chen, Wang, Houng, & Lee, 2002).
Synthesis of Novel HIV-1 Inhibitors
Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from corresponding arylacetonitriles and 2-bromo esters, have been tested for activity against HIV-1, highlighting their potential in antiviral drug development (Danel et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZSBVMXDYVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645579 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-22-2 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)



